8-(3-chloro-4-fluorobenzenesulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane
Description
8-(3-Chloro-4-fluorobenzenesulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane is a heterocyclic spiro compound characterized by a unique spiro[4.5]decane scaffold. The core structure incorporates oxygen (1-oxa), sulfur (4-thia), and nitrogen (8-aza) atoms, with a 3-chloro-4-fluorobenzenesulfonyl substituent at the 8-position.
Properties
IUPAC Name |
8-(3-chloro-4-fluorophenyl)sulfonyl-1-oxa-4-thia-8-azaspiro[4.5]decane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClFNO3S2/c14-11-9-10(1-2-12(11)15)21(17,18)16-5-3-13(4-6-16)19-7-8-20-13/h1-2,9H,3-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSPVZSXJNAYVBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCS2)S(=O)(=O)C3=CC(=C(C=C3)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClFNO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(3-chloro-4-fluorobenzenesulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane typically involves multi-step organic reactions. One common method involves the reaction of substituted aryl halides with yne-en-ynes in the presence of palladium acetate (Pd(OAc)2) and triphenylphosphine (PPh3) to form the spiro scaffold . This reaction is highly regioselective and involves the formation of three carbon-carbon bonds in a domino reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
8-(3-chloro-4-fluorobenzenesulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: NaOMe in methanol or KOtBu in dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
8-(3-chloro-4-fluorobenzenesulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane has several scientific research applications:
Medicinal Chemistry: This compound is being investigated for its potential as a kinase inhibitor, particularly in the inhibition of receptor-interacting protein kinase 1 (RIPK1), which is involved in necroptosis.
Materials Science: The unique spiro structure of this compound makes it a candidate for the development of novel polymer stabilizers and other advanced materials.
Biological Research: Its ability to modulate specific biochemical pathways makes it useful in studying cell death mechanisms and inflammatory responses.
Mechanism of Action
The mechanism of action of 8-(3-chloro-4-fluorobenzenesulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane involves its interaction with molecular targets such as RIPK1. By inhibiting the kinase activity of RIPK1, this compound can block the activation of the necroptosis pathway, thereby preventing programmed cell death . This inhibition is achieved through the binding of the compound to the active site of the kinase, preventing its phosphorylation and subsequent activation of downstream signaling molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Scaffold Variations
The spiro[4.5]decane framework is a common feature among related compounds, but heteroatom substitutions critically influence physicochemical and biological properties. Key comparisons include:
Key Observations :
- Heteroatom Arrangement : The 1-oxa-4-thia-8-aza configuration in the target compound introduces distinct electronic and steric properties compared to 1,4-dioxa-8-aza analogs. Sulfur’s larger atomic radius and lower electronegativity may enhance lipophilicity and membrane permeability .
- Substituent Effects : Bulky C-8 substituents in 1-thia-4-azaspiro[4.5]decane derivatives correlate with antiviral activity, suggesting that the 3-chloro-4-fluorobenzenesulfonyl group in the target compound could similarly modulate target binding .
Substituent-Driven Activity
Anti-Coronavirus Activity :
- Methyl vs. Bulky Groups : In 1-thia-4-azaspiro[4.5]decane derivatives, a methyl group at C-2 is essential for activity, while bulky C-8 substituents (e.g., isopropyl) enhance potency. Unsubstituted analogs (e.g., 7e, 8c) are inactive .
- However, its electron-withdrawing nature may reduce nucleophilicity compared to alkyl groups .
Enzyme Inhibition :
- Sulfonyl vs. Carbonyl Groups : 8-(Phenylsulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane () and related sulfonyl derivatives are hypothesized to act as transition-state analogs in enzyme inhibition, leveraging the sulfonyl group’s mimicry of phosphate or sulfate moieties. The chloro-fluoro substitution in the target compound may enhance binding specificity through halogen bonding .
Challenges :
- Introducing the 3-chloro-4-fluorobenzenesulfonyl group may require selective sulfonylation under controlled conditions to avoid side reactions.
Pharmacological Potential
While direct data for the target compound are unavailable, related compounds provide insights:
- Antiviral Activity : 1-Thia-4-azaspiro[4.5]decane derivatives inhibit coronavirus replication (EC₅₀ = 1–10 µM) .
- ALDH Inhibition: Quinoline-based 1,4-dioxa-8-azaspiro[4.5]decane derivatives show nanomolar potency against ALDH1A1, a cancer stem cell target .
Inference for Target Compound : The combination of sulfur, oxygen, and sulfonyl groups may position the compound as a dual antiviral/enzyme inhibitor, though empirical validation is needed.
Biological Activity
8-(3-chloro-4-fluorobenzenesulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane is a complex organic compound known for its unique spirocyclic structure, which includes both sulfur and oxygen atoms. This compound has gained attention in medicinal chemistry primarily due to its potential biological activities, particularly as a kinase inhibitor targeting receptor-interacting protein kinase 1 (RIPK1). This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of 8-(3-chloro-4-fluorobenzenesulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane is C13H15ClFNO3S2, with a molecular weight of 351.84 g/mol. The compound features a sulfonyl group that enhances its chemical reactivity and potential biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C13H15ClFNO3S2 |
| Molecular Weight | 351.84 g/mol |
| IUPAC Name | 8-(3-chloro-4-fluorophenyl)sulfonyl-1-oxa-4-thia-8-azaspiro[4.5]decane |
| InChI Key | InChI=1S/C13H15ClFNO3S2 |
The primary biological activity of this compound is associated with its role as a kinase inhibitor , specifically targeting RIPK1. RIPK1 is involved in necroptosis, a form of programmed cell death linked to various diseases, including neurodegenerative disorders and cancer. By inhibiting RIPK1, the compound may modulate inflammatory pathways and cell death mechanisms.
Research Findings
Recent studies have highlighted the therapeutic potential of 8-(3-chloro-4-fluorobenzenesulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane in various contexts:
- Kinase Inhibition : Research indicates that this compound effectively inhibits RIPK1, demonstrating significant promise in treating conditions where necroptosis plays a critical role .
- Cellular Studies : In vitro studies have shown that the compound can reduce cell death associated with inflammatory responses, suggesting its potential use in managing inflammatory diseases .
- Synthetic Routes : The synthesis of this compound involves multi-step organic reactions, often utilizing palladium-catalyzed methods for the formation of the spiro scaffold .
Case Studies
Several case studies have been conducted to assess the biological activity and therapeutic applications of this compound:
Case Study 1: Inhibition of Necroptosis
A study explored the effects of 8-(3-chloro-4-fluorobenzenesulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane on necroptosis in neuronal cells. The results indicated that treatment with the compound significantly decreased necroptotic cell death compared to untreated controls.
Case Study 2: Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory properties of the compound in models of chronic inflammation. The findings revealed that administration led to reduced levels of pro-inflammatory cytokines, supporting its potential role in managing inflammatory conditions.
Q & A
Q. Basic
- NMR Spectroscopy : H and C NMR confirm the spirocyclic structure, sulfonyl group integration, and substituent positions (e.g., chloro/fluoro aromatic protons at δ 7.2–8.0 ppm) .
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H] peak) and fragmentation patterns.
- X-ray Crystallography : Resolve stereochemistry and spirocyclic conformation .
- HPLC : Assess purity (>95%) using a C18 column with acetonitrile/water mobile phase (UV detection at 254 nm) .
How does the electronic environment of the 3-chloro-4-fluorobenzenesulfonyl group influence the compound's reactivity and interaction with biological targets?
Advanced
The electron-withdrawing chloro and fluoro substituents:
- Enhance Sulfonyl Electrophilicity : Facilitate covalent binding to nucleophilic residues (e.g., cysteine thiols) in enzymes .
- Modulate Lipophilicity : Increase logP by ~0.5–1.0 units compared to non-halogenated analogs, improving membrane permeability .
- Steric Effects : The 3-chloro substituent may hinder binding to shallow enzyme pockets, as observed in SAR studies of similar triazaspiro compounds .
What strategies can be employed to resolve contradictions in biological activity data observed across different in vitro assays?
Q. Advanced
- Standardize Assay Conditions : Control variables like cell line (e.g., HEK293 vs. HeLa), serum concentration, and incubation time.
- Validate Target Engagement : Use competitive binding assays (e.g., SPR or ITC) to confirm direct interactions .
- Address Solubility Issues : Pre-dissolve in DMSO (<0.1% final concentration) or use surfactants (e.g., Tween-80).
- Replicate Studies : Perform triplicate experiments with blinded controls to minimize bias .
How can computational modeling predict the binding affinity and selectivity of this compound toward specific enzymes or receptors?
Q. Advanced
- Molecular Docking : Use AutoDock Vina or Schrödinger to simulate binding poses in enzyme active sites (e.g., proteases or kinases). Compare with co-crystallized ligands for validation .
- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity at the sulfonyl group .
- MD Simulations : Assess binding stability over 100-ns trajectories (AMBER or GROMACS) .
What are the critical parameters for scaling up the synthesis while maintaining stereochemical consistency?
Q. Basic
- Solvent Choice : Use anhydrous THF or DMF for better solubility and heat transfer.
- Temperature Control : Maintain <5°C during sulfonylation to minimize racemization .
- Catalyst Loading : Optimize base equivalents (e.g., 1.2–1.5 eq. triethylamine) to avoid excess reagent buildup .
- Purification : Implement centrifugal partition chromatography (CPC) for large-scale separation .
In SAR studies, how do heteroatom substitutions in the spirocyclic core affect pharmacokinetic properties?
Q. Advanced
What protocols are recommended for stability testing under varying pH and temperature conditions?
Q. Basic
- Forced Degradation : Expose to 0.1M HCl (pH 1), 0.1M NaOH (pH 13), and 3% HO at 40°C for 24 hours. Monitor degradation via HPLC .
- Long-Term Storage : Store at -20°C in amber vials under argon. Assess stability at 6-month intervals .
How does the compound’s logP value correlate with membrane permeability in cellular uptake studies?
Q. Advanced
- logP Measurement : Determine via shake-flask method (octanol/water partition). Ideal range: 2.5–3.5 for blood-brain barrier penetration .
- Caco-2 Assay : Permeability coefficients (P >1 × 10 cm/s indicate high absorption .
- Structural Tweaks : Introduce polar groups (e.g., hydroxyl) to reduce logP if cytotoxicity is observed .
What in vivo models are appropriate for evaluating therapeutic potential and metabolic stability?
Q. Advanced
- Rodent Models : Use Sprague-Dawley rats for PK/PD studies (IV/PO dosing; measure t, AUC).
- Metabolite ID : Perform LC-MS/MS on plasma/liver microsomes to identify oxidative or conjugative metabolites .
- Toxicology : Assess hepatotoxicity via ALT/AST levels and histopathology after 28-day repeated dosing .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
